molecular formula C12H20N4O B7594742 [4-(1-aminoethyl)piperidin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone

[4-(1-aminoethyl)piperidin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone

Cat. No. B7594742
M. Wt: 236.31 g/mol
InChI Key: OWYSBHZADSUVPR-UHFFFAOYSA-N
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Description

[4-(1-aminoethyl)piperidin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone, also known as MEP, is a novel compound that has gained attention in the scientific community due to its potential uses in various fields.

Mechanism of Action

[4-(1-aminoethyl)piperidin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone acts as a positive allosteric modulator of GABA receptors, which are involved in the regulation of neuronal excitability. By binding to these receptors, this compound enhances the inhibitory effects of GABA, leading to a decrease in neuronal activity. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anxiolytics and sedatives.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including anxiolytic, anticonvulsant, sedative, and muscle relaxant effects. These effects are thought to be due to the compound's modulation of GABA receptors in the brain and spinal cord. This compound has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

[4-(1-aminoethyl)piperidin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone has several advantages for use in lab experiments, including its high potency and selectivity for GABA receptors, as well as its low toxicity and good pharmacokinetic properties. However, there are also some limitations to its use, including its relatively short duration of action and its potential for tolerance and dependence with prolonged use.

Future Directions

There are several future directions for research on [4-(1-aminoethyl)piperidin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone, including the development of new analogs with improved efficacy and safety profiles, the investigation of its potential uses in other fields such as oncology and immunology, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of this compound, as well as its potential for tolerance and dependence with prolonged use.
Conclusion:
In conclusion, this compound is a novel compound with potential uses in various fields, including medicinal chemistry, neuroscience, and drug discovery. Its mechanism of action as a positive allosteric modulator of GABA receptors has been well characterized, and its biochemical and physiological effects have been investigated in various preclinical models. While there are some limitations to its use, this compound remains a promising candidate for further development as a therapeutic agent.

Synthesis Methods

[4-(1-aminoethyl)piperidin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone can be synthesized using a multistep process that involves reacting 4-(1-aminoethyl)piperidine with 5-methyl-1H-pyrazole-4-carboxylic acid, followed by further reactions to form the final product. The synthesis method has been optimized to increase yield and purity, and the resulting this compound has been characterized using various analytical techniques.

Scientific Research Applications

[4-(1-aminoethyl)piperidin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone has been investigated for its potential uses in various fields, including medicinal chemistry, neuroscience, and drug discovery. In medicinal chemistry, this compound has been shown to have anticonvulsant and anxiolytic effects, making it a promising candidate for the treatment of neurological disorders. In neuroscience, this compound has been used as a tool to study the role of GABA receptors in the brain. In drug discovery, this compound has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

[4-(1-aminoethyl)piperidin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-8(13)10-3-5-16(6-4-10)12(17)11-7-14-15-9(11)2/h7-8,10H,3-6,13H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWYSBHZADSUVPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)C(=O)N2CCC(CC2)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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